molecular formula C16H19NOS B8706500 N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide

N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide

Cat. No. B8706500
M. Wt: 273.4 g/mol
InChI Key: BAAQMNIXAAUGCK-UHFFFAOYSA-N
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Patent
US05117000

Procedure details

Thiophene (100 mmol), acetaldehyde (10 mmol) and 4-isopropylbenzamide (10 mmol) were stirred in the following formic acid/phosphoric acid mixture at 20° C. for two hours to obtain N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide:
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
formic acid phosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH:6](=O)[CH3:7].[CH:9]([C:12]1[CH:20]=[CH:19][C:15]([C:16]([NH2:18])=[O:17])=[CH:14][CH:13]=1)([CH3:11])[CH3:10].C(O)=O.P(=O)(O)(O)O>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([NH:18][C:16](=[O:17])[C:15]1[CH:19]=[CH:20][C:12]([CH:9]([CH3:11])[CH3:10])=[CH:13][CH:14]=1)[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)=O
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C(=O)N)C=C1
Name
formic acid phosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O.P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(C)NC(C1=CC=C(C=C1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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